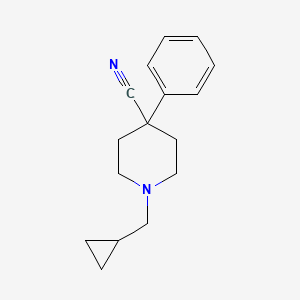

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile

Description

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile is a piperidine-based compound characterized by a cyclopropylmethyl group at the 1-position, a phenyl group at the 4-position, and a carbonitrile substituent. The cyclopropylmethyl group may enhance metabolic stability compared to bulkier substituents, while the carbonitrile moiety could influence electronic properties and binding interactions .

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C16H20N2/c17-13-16(15-4-2-1-3-5-15)8-10-18(11-9-16)12-14-6-7-14/h1-5,14H,6-12H2 |

InChI Key |

JEPIIBSIOHUPGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CCC(CC2)(C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylmethyl bromide with 4-phenylpiperidine in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile involves several chemical reactions, including the formation of piperidine derivatives. The compound's structure can be represented as follows:

- Molecular Formula : C15H21N

- Molecular Weight : 229.34 g/mol

- Chemical Structure :

Biological Activities

This compound has been studied for its interactions with various biological targets:

- Positive Allosteric Modulation : It acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). In vitro studies have shown that it exhibits potent functional activity, with an effective concentration (EC50) of 98 nM for human mGluR2 .

- Neuroimaging Applications : The compound has been synthesized as a radiotracer for positron emission tomography (PET) imaging, specifically targeting mGluR2 in the rat brain. The radiolabeled version, [11C]CMDC, demonstrated high radiochemical purity and specific activity, making it a promising candidate for neuroimaging studies .

- Potential Therapeutic Uses : Given its modulation of mGluR2, there is potential for this compound in treating neurological disorders such as schizophrenia and anxiety disorders. Modulating glutamate receptors can help balance neurotransmission in these conditions.

Case Study 1: Neuroimaging with [11C]CMDC

A study focused on the synthesis and evaluation of [11C]CMDC highlighted its potential as a PET radiotracer for imaging mGluR2. The study reported:

- Synthesis Yield : [11C]CMDC was obtained with >98% radiochemical purity.

- Specific Activity : Achieved specific activity ranged from 86 to 150 GBq/μmol.

- In Vivo Imaging : Autoradiography indicated successful binding to mGluR2 in rat brain tissue, suggesting its utility in studying glutamate-related pathologies .

Case Study 2: Structure–Activity Relationship Studies

Research on the structure–activity relationship (SAR) of similar compounds has revealed insights into optimizing biological activity. Modifications to the piperidine structure have led to increased potency against specific targets:

- Potency Increase : The introduction of specific substituents resulted in compounds with up to a tenfold increase in inhibitory activity against NAPE-PLD, an enzyme involved in lipid signaling pathways .

- In Vivo Effects : Compounds derived from similar piperidine structures showed significant effects on emotional behavior in mouse models when administered at doses of 30 mg/kg .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and properties:

Key Findings and Implications

Structural Impact on Bioactivity: Quinoline Derivatives (e.g., ): The addition of a fluorinated quinoline core and sulfonyl-piperazine enhances target binding (e.g., ALDH1A1) and oral bioavailability . Kojic Acid Hybrids (e.g., Comp1.1): Polar substituents like hydroxymethyl improve solubility and anti-AChE activity, though potency remains lower than donepezil .

Substituent Effects on Stability :

- Cyclopropyl groups (Target) may confer metabolic stability over bulkier substituents (e.g., benzyl in ) .

- Fluorine atoms () enhance electronic properties but may complicate synthesis .

Applications: Piperidine-carbonitrile derivatives are widely used as intermediates in drug discovery (e.g., ALDH1A1 inhibitors, anti-Alzheimer’s agents) . Benzyl and phenylamino variants () are preferred for modular synthesis due to their reactivity .

Safety and Handling: Compounds with sulfonyl or amino groups () often require stringent storage (-20°C) and pose higher toxicity risks .

Biological Activity

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile is a compound of significant interest in pharmacology, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a cyclopropylmethyl substituent at the nitrogen position and a phenyl group at the 4-position of the piperidine ring. Its chemical formula is , and it is known for its lipophilic properties which enhance its bioavailability.

This compound has been studied for its interactions with various biological targets:

- NAPE-PLD Inhibition : The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibiting this enzyme affects levels of anandamide, a key endocannabinoid, thus influencing emotional behavior and pain perception .

- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antiviral properties. For instance, modifications to the piperidine structure have shown efficacy against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1) . While specific data on the compound's antiviral activity is limited, its structural relatives have demonstrated significant protective effects in vitro.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine structure significantly impact biological activity:

| Substituent | Activity (IC50) | Notes |

|---|---|---|

| Methyl | 23.4 μM | Reduced potency when substituted with simpler groups. |

| Cyclopropylmethyl | Low nM | Enhanced potency compared to methyl substitutions. |

| Phenyl | 8 nM | Dramatically improved biochemical potency. |

These findings suggest that larger, more hydrophobic groups enhance interaction with target enzymes, while smaller groups may hinder binding efficiency .

Case Studies and Research Findings

- NAPE-PLD Inhibition Study : A study demonstrated that this compound exhibited a of 72 nM against NAPE-PLD, indicating high potency as an inhibitor . This suggests potential applications in managing conditions influenced by endocannabinoid signaling.

- Antiviral Screening : Although specific data on this compound's antiviral activity is sparse, related compounds have shown moderate protection against various viruses, indicating a promising avenue for further exploration .

- Behavioral Studies in Animal Models : Compounds similar to this compound have been tested in animal models to assess their impact on emotional behavior through modulation of endocannabinoid levels . These studies highlight the potential for therapeutic applications in anxiety and depression.

Q & A

Q. What are the established synthetic routes for 1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Cyclopropane Introduction : Alkylation of piperidine precursors with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Nitrile Formation : Cyanide substitution at the 4-position via nucleophilic displacement or Strecker-type reactions, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

Critical Conditions : Temperature (60–80°C), stoichiometric control of cyanide sources (e.g., KCN or TMSCN), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., cyanide sources) .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap/water for 15 minutes; avoid abrasive scrubbing .

- Waste Disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (pH >10) before disposal .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

Methodological Answer:

- Parameter Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response Surface Modeling (RSM) : Central composite design to maximize yield (>80%) while minimizing byproducts (e.g., hydrolyzed nitrile).

- Case Study : Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of residence time and mixing efficiency, reducing side reactions .

- Statistical Tools : JMP or Minitab for ANOVA analysis; validate models with 3–5 confirmation runs .

Q. What methodological approaches resolve contradictions in reported biological activity data for structurally similar piperidine carbonitriles?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

- Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP inhibition) to confirm mechanism .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing cyclopropylmethyl with furan) to identify pharmacophore contributions .

- Meta-Analysis : Pool data from crystallography (e.g., piperidine ring conformation) and MD simulations to explain activity variations .

Q. What strategies guide the rational design of analogs based on the core structure of this compound to enhance pharmacological properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the nitrile group with carboxylic acid or amide to improve solubility (logP reduction by ~1.5 units) .

- Ring Modifications : Introduce sp³-hybridized carbons (e.g., piperidine to azepane) to enhance BBB penetration (e.g., >2-fold increase in in vivo bioavailability) .

- Functional Group Additions : Add electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to stabilize receptor-ligand π-π stacking .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict CYP inhibition risks and optimize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.